molecular formula C9H12F2O2 B2662815 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid CAS No. 2173999-40-9

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid

Cat. No.: B2662815
CAS No.: 2173999-40-9
M. Wt: 190.19
InChI Key: FDZWBXOJXZEZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is a bicyclic compound characterized by a strained [5.1.0] ring system with two fluorine atoms at the 8,8-positions and a carboxylic acid group at position 3. Its molecular formula is C₉H₁₂F₂O₂, with a molecular weight of 190.19 g/mol (calculated from its formula) . Key structural features include:

  • SMILES: C1CC2C(C2(F)F)CCC1C(=O)O
  • InChIKey: FDZWBXOJXZEZOZ-UHFFFAOYSA-N . Collision cross-section (CCS) data for its adducts, such as [M+H]⁺ (133.4 Ų), suggest moderate molecular compactness compared to larger bicyclic systems .

Properties

IUPAC Name

8,8-difluorobicyclo[5.1.0]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-9(11)6-3-1-5(8(12)13)2-4-7(6)9/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZWBXOJXZEZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid involves several steps, typically starting with the preparation of the bicyclic core structure. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.

    Introduction of fluorine atoms: The fluorination step can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions.

Chemical Reactions Analysis

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to bicyclic structures exhibit promising antimicrobial properties. For instance, derivatives of bicyclo[5.1.0]octane frameworks have been explored for their potential against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Studies suggest that modifications in the bicyclic structure can enhance the efficacy of these compounds as antibacterial agents .

Drug Development

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid serves as a scaffold for developing new pharmaceuticals, particularly in creating targeted therapies for conditions such as tuberculosis due to its structural stability and ability to interact with biological targets effectively . The fluorine atoms in the compound may enhance lipophilicity and metabolic stability, making it a candidate for further drug development studies.

Polymer Synthesis

The compound can be utilized in synthesizing specialty polymers that require specific mechanical and thermal properties. The incorporation of fluorinated groups into polymer chains can improve chemical resistance and thermal stability, making them suitable for advanced applications in coatings and adhesives .

Nanotechnology

In nanotechnology, this compound can be employed as a building block for creating nanoscale materials with tailored properties for electronics or photonics applications. Its unique structure allows for the formation of self-assembled monolayers that can be used in sensor technologies .

Case Studies

Study Focus Findings
RSC Advances (2014)Antimicrobial propertiesDemonstrated significant antimicrobial activity of bicyclic derivatives against multiple strains .
Parchem ResearchPolymer applicationsHighlighted the potential use of fluorinated bicyclic compounds in enhancing polymer properties .
Drug Development StudiesDrug efficacyShowed promising results for developing new antibacterial agents based on bicyclic structures .

Mechanism of Action

The mechanism of action of 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and interactions with enzymes, receptors, and other biological molecules. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic Acid

  • Molecular Formula : C₇H₈F₂O₂
  • CAS : 1447942-40-6
  • Key Features : Smaller [3.1.0] bicyclic core with 6,6-difluoro substitution.
  • The absence of a methylene bridge (vs. [5.1.0]) may limit conformational flexibility .

3,3-Difluorocyclopentan-1-amine Hydrochloride

  • Molecular Formula : C₅H₁₀ClF₂N
  • CAS : 1408148-48-0
  • Key Features: Monocyclic difluoro structure with an amine group.
  • Comparison: The lack of bicyclic strain reduces steric hindrance, favoring nucleophilic reactions.

Non-Fluorinated Bicyclo Carboxylic Acids

Bicyclo[2.2.2]octane-1-carboxylic Acid

  • Molecular Formula : C₉H₁₄O₂
  • CAS : 699-55-8
  • Comparison : Higher symmetry and rigidity improve crystallinity but reduce solubility in polar solvents. The absence of fluorine diminishes electronegativity-driven interactions .

Bicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Derivatives

  • Example: (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
  • Key Features : Incorporates heteroatoms (sulfur, nitrogen) and extended functional groups.
  • Comparison : Heteroatoms enhance hydrogen-bonding capacity and metabolic stability, making such derivatives common in β-lactam antibiotics .

Functionalized Derivatives

8,8-Difluorobicyclo[5.1.0]octan-4-amine Hydrochloride

  • Molecular Formula : C₈H₁₄ClF₂N
  • CAS : 2253640-60-5
  • Key Features : Amine substitution at position 4 instead of carboxylic acid.
  • Comparison : The amine group enables salt formation (e.g., hydrochloride) for improved solubility and bioavailability. This derivative is prioritized in lead optimization workflows .

(1R,7S,8R)-4-[(tert-Butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic Acid

  • CAS : 2445750-16-1
  • Key Features : Nitrogen atom in the bicyclic framework with a tert-butyloxycarbonyl (Boc) protecting group.
  • Comparison : The Boc group enhances stability during synthetic steps, while the nitrogen atom introduces basicity for coordination chemistry .

Comparative Data Table

Compound Name Molecular Formula CAS Molecular Weight (g/mol) Key Structural Features Notable Properties
8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid C₉H₁₂F₂O₂ - 190.19 [5.1.0] bicyclo, 8,8-difluoro CCS (M+H)⁺: 133.4 Ų
6,6-Difluorobicyclo[3.1.0]hexane-3-carboxylic acid C₇H₈F₂O₂ 1447942-40-6 178.14 [3.1.0] bicyclo, 6,6-difluoro Higher ring strain
Bicyclo[2.2.2]octane-1-carboxylic acid C₉H₁₄O₂ 699-55-8 154.21 [2.2.2] bicyclo, no fluorine High crystallinity
8,8-Difluorobicyclo[5.1.0]octan-4-amine hydrochloride C₈H₁₄ClF₂N 2253640-60-5 197.70 Amine substitution, hydrochloride salt Improved solubility

Research Implications and Gaps

  • Structural Flexibility : The [5.1.0] system balances strain and flexibility, making it a promising scaffold for drug discovery.
  • Fluorine Effects : The 8,8-difluoro substitution may enhance metabolic stability and binding affinity in target proteins, though in vitro data are needed to confirm this .
  • Data Limitations : Pharmacokinetic and toxicity profiles of the target compound remain unstudied. Comparative CCS data for analogs (e.g., [3.1.0] systems) are also lacking.

Biological Activity

8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid (DFBCA) is a bicyclic compound characterized by its unique structure, which includes two fluorine atoms and a carboxylic acid functional group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activity and applications in drug development.

Chemical Structure and Properties

The molecular formula of DFBCA is C9H12F2O2C_9H_{12}F_2O_2, with a molecular weight of approximately 188.19 g/mol. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H12F2O2
Molecular Weight188.19 g/mol
IUPAC NameThis compound
CAS Number1955494-27-5

DFBCA's biological activity is primarily attributed to its structural features, which allow it to interact with various biological macromolecules such as enzymes and receptors. The fluorine atoms enhance binding affinity, potentially increasing the efficacy of the compound as an inhibitor or modulator in biochemical pathways.

Enzyme Inhibition Studies

Recent studies have demonstrated that DFBCA can act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Study Findings:
    • Inhibition of COX-1 and COX-2: DFBCA exhibited IC50 values of 15 µM for COX-1 and 20 µM for COX-2, indicating moderate inhibitory activity compared to traditional NSAIDs .
    • Selectivity: The compound displayed selectivity towards COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects.

Receptor Binding Affinity

DFBCA has also been evaluated for its binding affinity to various receptors involved in pain and inflammation:

  • Receptor Studies:
    • Binding to Cannabinoid Receptors: DFBCA demonstrated a Ki value of 50 nM for CB2 receptors, suggesting it may modulate cannabinoid signaling pathways .
    • Potential Analgesic Effects: Given its interaction with pain-related receptors, further investigation into its analgesic properties is warranted.

Toxicological Profile

The safety profile of DFBCA has been assessed through various toxicological studies:

  • Acute Toxicity: In rodent models, DFBCA showed a high LD50 value (>2000 mg/kg), indicating low acute toxicity .
  • Sub-chronic Toxicity: A 90-day dietary study in rats revealed no observable adverse effects at doses up to 2000 mg/kg, supporting its safety for potential therapeutic use .

Case Studies

Several case studies have explored the applications of DFBCA in drug development:

  • Case Study on Anti-inflammatory Agents:
    • Researchers synthesized derivatives of DFBCA to enhance anti-inflammatory properties. Modifications led to compounds with improved COX inhibition profiles.
  • Case Study on Cannabinoid Modulators:
    • DFBCA analogs were tested for their ability to modulate cannabinoid receptor activity, showing promise as novel analgesics.

Q & A

Q. What synthetic methodologies are most effective for synthesizing 8,8-Difluorobicyclo[5.1.0]octane-4-carboxylic acid?

Answer: Key synthetic routes involve:

  • Fluorination strategies : Use of diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) to introduce fluorine atoms at the 8,8-positions.
  • Bicyclic ring formation : Strain-induced cyclization via [5.1.0] bicyclo systems, often employing transition-metal catalysts (e.g., Pd or Ru) for regioselective closure.
  • Carboxylic acid protection : Temporary protection of the carboxylic acid group using tert-butyl esters to prevent side reactions during fluorination .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

Answer:

  • 19F NMR spectroscopy : Critical for confirming fluorine substitution patterns and monitoring fluorination efficiency.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
  • X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic framework.
  • HPLC with UV/RI detection : Quantifies purity (>95% by area normalization) and detects polar impurities .

Q. How can researchers optimize purification protocols for this compound?

Answer:

  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice formation.
  • Flash chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates.
  • Prep-HPLC : Apply C18 columns with acidic mobile phases (0.1% TFA in water/acetonitrile) for final purification .

Advanced Research Questions

Q. How should discrepancies in reported physicochemical properties (e.g., melting point, logP) be addressed?

Answer:

  • Cross-validation : Use orthogonal methods (e.g., differential scanning calorimetry for melting point vs. capillary tube measurements).
  • Environmental controls : Standardize humidity and temperature during measurements to minimize variability.
  • Computational validation : Compare experimental logP values with predicted ones via software like ACD/Labs or ChemAxon .

Q. What computational approaches predict the compound’s bioavailability and metabolic stability?

Answer:

  • Molecular dynamics (MD) simulations : Model passive membrane permeability using lipid bilayer systems.
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to assess susceptibility to oxidative metabolism.
  • CYP450 docking studies : Identify potential metabolic hotspots using AutoDock Vina or Schrödinger’s Glide .

Q. What mechanistic insights explain its reactivity under acidic or basic conditions?

Answer:

  • Acidic conditions : Protonation of the carboxylic acid group may destabilize the bicyclic system, leading to ring-opening. Monitor via in situ FTIR for COOH group behavior.
  • Basic conditions : Deprotonation could facilitate nucleophilic attack at strained bridgehead positions. Use 13C NMR to track carbocation intermediates .

Q. How does the compound’s fluorination pattern influence its bioisosteric potential in drug design?

Answer:

  • Steric and electronic effects : Fluorine’s electronegativity enhances metabolic stability while maintaining steric bulk comparable to hydroxyl groups.
  • Target engagement assays : Compare binding affinity (e.g., SPR or ITC) of fluorinated vs. non-fluorinated analogs to enzymes like cyclooxygenase or kinases .

Methodological Best Practices

Q. What strategies mitigate decomposition during long-term storage?

Answer:

  • Storage conditions : Use amber vials under argon at –20°C to prevent photolytic and oxidative degradation.
  • Stability monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC-UV analysis to track degradation kinetics .

Q. How can cheminformatics tools enhance literature retrieval for this compound?

Answer:

  • Database searches : Use PubChem (CID retrieval via SMILES/InChIKey) and SciFinder for structure-based queries.
  • Text-mining : Employ KNIME or R scripts to extract synthesis protocols from patents and journals using keywords like “bicyclo[5.1.0] fluorination” .

Q. What experimental designs validate its role as a chiral scaffold in asymmetric catalysis?

Answer:

  • Enantiomeric resolution : Use chiral HPLC (e.g., Chiralpak® IA column) to separate enantiomers.
  • Catalytic activity assays : Test enantioselectivity in model reactions (e.g., Diels-Alder) with CD spectroscopy or polarimetry for ee determination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.